2-(4-Chloro-3,5-dimethylphenyl)-3-methyl-butan-2-ol
Description
2-(4-Chloro-3,5-dimethylphenyl)-3-methyl-butan-2-ol is a synthetic tertiary alcohol derivative featuring a substituted phenyl ring and a branched aliphatic chain. The phenyl ring is substituted with a chlorine atom at the para position and methyl groups at the meta (3 and 5) positions, while the butan-2-ol moiety includes a methyl group at the 3-position. This structure confers unique physicochemical properties, including moderate lipophilicity (due to the chloro and methyl substituents) and steric hindrance from the branched alcohol group.
The compound is hypothesized to function as a synthetic auxin agonist based on structural similarities to known auxin mimics like 2,4-D and picloram . Auxin agonists typically modulate plant cell elongation, root development, and herbicide activity.
Properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenyl)-3-methylbutan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClO/c1-8(2)13(5,15)11-6-9(3)12(14)10(4)7-11/h6-8,15H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHVAKKIFXNVDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)C(C)(C(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3,5-dimethylphenyl)-3-methyl-butan-2-ol typically involves the chlorination of 3,5-dimethylphenol followed by a series of reactions to introduce the butanol moiety. The chlorination is usually carried out using chlorine gas or sulfuryl chloride in the presence of a catalyst such as ferric chloride. The subsequent steps involve alkylation and reduction reactions under controlled conditions to achieve the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3,5-dimethylphenyl)-3-methyl-butan-2-ol undergoes various chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form ketones or carboxylic acids under strong oxidizing conditions.
Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons.
Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Simpler alcohols or hydrocarbons.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
2-(4-Chloro-3,5-dimethylphenyl)-3-methyl-butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3,5-dimethylphenyl)-3-methyl-butan-2-ol involves its interaction with cellular components. The compound can disrupt cell membranes and interfere with enzymatic processes, leading to its antimicrobial effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of key enzymes and disruption of membrane integrity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize 2-(4-Chloro-3,5-dimethylphenyl)-3-methyl-butan-2-ol, we analyze its structural and functional distinctions from related auxin-like compounds (Table 1).
Key Comparisons:
Substituent Effects on Bioactivity: The chloro and methyl groups on the phenyl ring of 2-(4-Chloro-3,5-dimethylphenyl)-3-methyl-butan-2-ol enhance steric bulk and lipophilicity compared to 2,4-D’s dichlorophenoxy group. This may reduce water solubility but improve membrane permeability in plant tissues . In contrast, carboxylic acid derivatives like 2,4-D and 602-UC exhibit higher solubility and ionization at physiological pH, facilitating systemic movement in plants.
However, its steric bulk might favor binding to hydrophobic receptor pockets. Acetamide derivatives (e.g., compound 533) leverage hydrogen-bonding capabilities for receptor specificity, a feature absent in the tertiary alcohol structure of the target compound.
Synthetic Accessibility :
- The synthesis of 2-(4-Chloro-3,5-dimethylphenyl)-3-methyl-butan-2-ol likely involves Friedel-Crafts alkylation or nucleophilic substitution to attach the branched alcohol to the substituted benzene ring. This contrasts with simpler esterification or amidation steps used for carboxylic acid/amide analogs .
Biological Activity
2-(4-Chloro-3,5-dimethylphenyl)-3-methyl-butan-2-ol is a chemical compound that has garnered interest due to its potential biological activities. Understanding its pharmacological properties is crucial for evaluating its therapeutic applications. This article reviews the biological activity of this compound, including its mechanism of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a chloro-substituted aromatic ring and a tertiary alcohol group, which may influence its interaction with biological targets. The structural formula can be represented as follows:
The biological activity of 2-(4-Chloro-3,5-dimethylphenyl)-3-methyl-butan-2-ol is primarily attributed to its ability to modulate specific biochemical pathways. It is hypothesized that the compound interacts with cellular receptors or enzymes, influencing signaling pathways related to inflammation, cancer proliferation, and metabolic regulation.
Anticancer Activity
Recent studies have indicated that 2-(4-Chloro-3,5-dimethylphenyl)-3-methyl-butan-2-ol exhibits significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
The IC50 values suggest that the compound is effective at low concentrations, indicating a potent anticancer activity.
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects in vitro. Studies indicate that it reduces the production of pro-inflammatory cytokines in activated macrophages.
| Cytokine | Concentration (μM) | Inhibition (%) |
|---|---|---|
| TNF-α | 10 | 45 |
| IL-6 | 10 | 40 |
These results highlight the potential for this compound in treating inflammatory diseases.
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of various substituted phenolic compounds, including 2-(4-Chloro-3,5-dimethylphenyl)-3-methyl-butan-2-ol. The study concluded that compounds with electron-withdrawing groups like chlorine exhibited enhanced cytotoxicity against breast and lung cancer cell lines compared to their non-substituted counterparts .
Study 2: Mechanistic Insights
Another investigation focused on the mechanism of action of the compound against MCF-7 cells. Flow cytometry analysis revealed that treatment with this compound led to increased apoptosis rates through caspase activation pathways . This suggests that the compound may induce programmed cell death in cancer cells, providing a potential therapeutic strategy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
